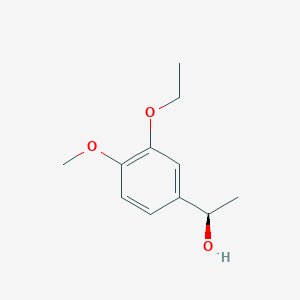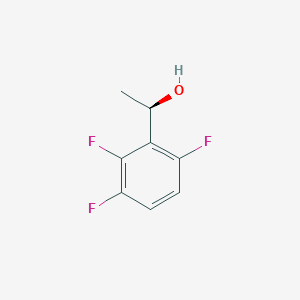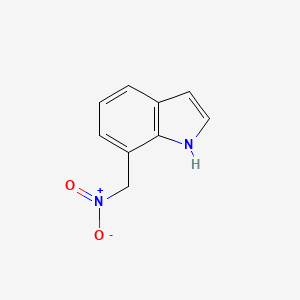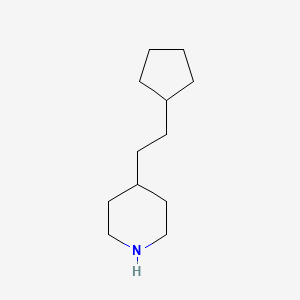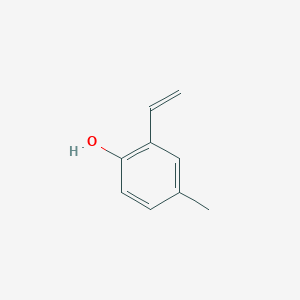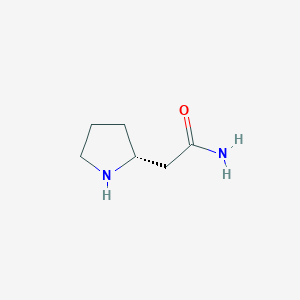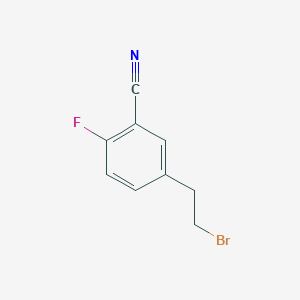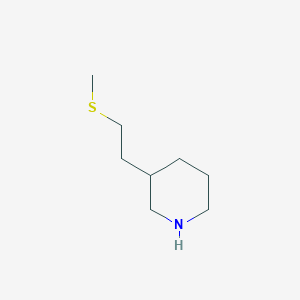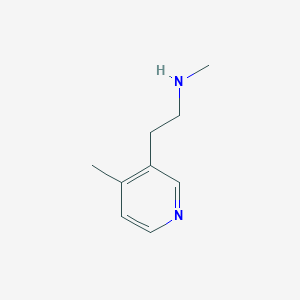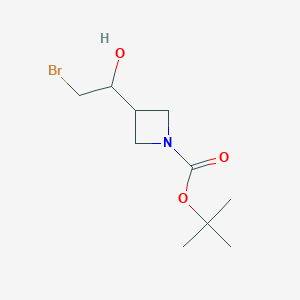
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C10H18BrNO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with appropriate brominating agents. One common method involves the reaction of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: PCC or Dess-Martin periodinane in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of azetidine derivatives with different functional groups.
Oxidation: Formation of tert-butyl 3-(2-bromo-1-oxoethyl)azetidine-1-carboxylate.
Reduction: Formation of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs.
Biological Studies: The compound is used in studies to understand the biological activity of azetidine derivatives and their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is not fully understood. it is believed to interact with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to enzymes or receptors, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar structure but lacks the bromine atom.
Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate: Contains a trifluoromethyl group instead of a bromine atom.
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: Contains a methylsulfonyl group instead of a bromine atom.
Uniqueness
Tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it a valuable intermediate in the synthesis of brominated organic compounds and a useful tool in medicinal chemistry for the development of new drugs.
Propriétés
Formule moléculaire |
C10H18BrNO3 |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
tert-butyl 3-(2-bromo-1-hydroxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,4-6H2,1-3H3 |
Clé InChI |
WCWQZBFVNAULBZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


